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Compound of Interest

Compound Name: [2-(1H-pyrazol-1-yl)butyl]amine

Cat. No.: B1327160 Get Quote

An In-depth Technical Guide to [2-(1H-pyrazol-1-
yl)butyl]amine
For Researchers, Scientists, and Drug Development Professionals

Introduction
[2-(1H-pyrazol-1-yl)butyl]amine is a heterocyclic organic compound featuring a pyrazole ring

linked to a butylamine moiety. Pyrazole derivatives are a significant class of compounds in

medicinal chemistry, known to exhibit a wide range of biological activities, including anti-

inflammatory, analgesic, antimicrobial, and anticancer properties. This technical guide provides

a comprehensive overview of the chemical properties and structure of [2-(1H-pyrazol-1-
yl)butyl]amine, intended to support research and development efforts in the pharmaceutical

and chemical sciences.

Chemical Structure and Identification
The structural identity of [2-(1H-pyrazol-1-yl)butyl]amine is defined by the attachment of a

1H-pyrazol-1-yl group to the second carbon of a butylamine chain.

Table 1: Structural and Identification Data
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Identifier Value

IUPAC Name 2-(1H-Pyrazol-1-yl)butan-1-amine

Molecular Formula C₇H₁₃N₃

Molecular Weight 139.20 g/mol

CAS Numbers 933736-10-8, 1173099-46-1

SMILES NCC(N1N=CC=C1)CC

InChI Key
(Not explicitly available for this specific isomer,

further analysis required)

Chemical Structure Diagram:

Caption: 2D structure of 2-(1H-pyrazol-1-yl)butan-1-amine.

Physicochemical Properties
Detailed experimental data on the physicochemical properties of [2-(1H-pyrazol-1-
yl)butyl]amine are not extensively reported in publicly available literature. However, based on

the properties of similar small molecule amines and pyrazole derivatives, the following

characteristics can be anticipated.

Table 2: Predicted Physicochemical Properties
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Property
Predicted
Value/Characteristic

Justification

Boiling Point > 200 °C

Primary amines exhibit

hydrogen bonding, leading to

higher boiling points than

alkanes of similar molecular

weight. The presence of the

pyrazole ring further increases

polarity and potential for

intermolecular interactions.

Melting Point Not readily predictable
Will depend on crystalline

packing efficiency.

Density ~1.0 - 1.1 g/cm³

Similar nitrogen-containing

heterocyclic compounds

typically have densities slightly

greater than water.

Solubility
Soluble in water and polar

organic solvents

The primary amine group is

capable of hydrogen bonding

with water, and the overall

molecule is relatively small and

polar.

pKa ~9-10

Expected to be a weak base,

similar to other primary alkyl

amines.

Experimental Protocols
A specific, detailed experimental protocol for the synthesis of [2-(1H-pyrazol-1-yl)butyl]amine
is not readily available in peer-reviewed literature. However, a plausible synthetic route can be

devised based on established methods for the N-alkylation of pyrazoles and subsequent

functional group manipulations.

Proposed Synthetic Workflow:
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A potential synthesis could involve the N-alkylation of pyrazole with a suitable 4-carbon

electrophile containing a masked or precursor amine functionality. One possible approach is

outlined below.

Step 1: N-Alkylation Step 2: Conversion to Azide

Step 3: Reduction to Amine

1H-Pyrazole 2-(1H-Pyrazol-1-yl)butanol

Base (e.g., NaH)
Solvent (e.g., DMF)

1-Bromo-2-butanol

2-(1H-Pyrazol-1-yl)butanol 2-(1H-Pyrazol-1-yl)butyl methanesulfonate

Mesyl Chloride
Triethylamine

2-Azido-1-(1H-pyrazol-1-yl)butane

Sodium Azide

2-Azido-1-(1H-pyrazol-1-yl)butane

[2-(1H-Pyrazol-1-yl)butyl]amine

Reducing Agent
(e.g., LiAlH4 or H2/Pd-C)

Click to download full resolution via product page

Caption: Proposed synthetic workflow for [2-(1H-pyrazol-1-yl)butyl]amine.

General Experimental Considerations:

N-Alkylation of Pyrazole: The reaction of pyrazole with a suitable alkyl halide (e.g., a 2-

halobutane derivative) in the presence of a base (such as sodium hydride or potassium

carbonate) in an aprotic polar solvent (like DMF or acetonitrile) is a common method for

forming the N-C bond.

Introduction of the Amine Group: The amine functionality can be introduced through various

methods. If starting with a halo-alkane, a Gabriel synthesis or direct amination with ammonia

could be employed. Alternatively, a precursor like an alcohol can be converted to a leaving

group (e.g., tosylate or mesylate) followed by displacement with an azide and subsequent

reduction (e.g., with LiAlH₄ or catalytic hydrogenation) to the primary amine.

Purification: Purification of the final product would likely involve column chromatography on

silica gel, followed by characterization using techniques such as NMR spectroscopy (¹H and

¹³C), mass spectrometry, and infrared spectroscopy.
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Biological Activity and Signaling Pathways
As of the current literature survey, there is no specific information available regarding the

biological activities or associated signaling pathways of [2-(1H-pyrazol-1-yl)butyl]amine.

However, the pyrazole nucleus is a well-established pharmacophore present in numerous

biologically active compounds.

Potential Areas for Investigation:

Given the structural motifs present in [2-(1H-pyrazol-1-yl)butyl]amine, future research could

explore its potential activity in the following areas:

Enzyme Inhibition: Many pyrazole-containing compounds are known to be inhibitors of

various enzymes, such as kinases, cyclooxygenases (COX), and monoamine oxidases

(MAO).

Receptor Binding: The amine functionality suggests potential interactions with receptors that

bind endogenous amines, such as neurotransmitter receptors.

Antimicrobial or Anticancer Activity: These are common biological activities observed for

novel heterocyclic compounds.

Logical Relationship for Investigating Biological Activity:
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[2-(1H-pyrazol-1-yl)butyl]amine

In vitro screening
(e.g., enzyme assays, receptor binding assays)

Identification of primary target(s)

Cell-based assays
(to determine cellular effects)

Elucidation of signaling pathway(s)

In vivo studies
(animal models)

Lead optimization for drug development

Click to download full resolution via product page

Caption: Logical workflow for the biological evaluation of the compound.

Conclusion
[2-(1H-pyrazol-1-yl)butyl]amine is a chemical entity with potential for further investigation in

the fields of medicinal chemistry and drug discovery. While detailed experimental data is

currently limited, this guide provides a foundational understanding of its structure and predicted

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1327160?utm_src=pdf-body-img
https://www.benchchem.com/product/b1327160?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1327160?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


properties, along with a plausible synthetic strategy. The presence of the pyrazole and amine

functional groups suggests a range of possible biological activities that warrant future

exploration. This document serves as a starting point for researchers interested in synthesizing

and evaluating this and related compounds.

To cite this document: BenchChem. [[2-(1H-pyrazol-1-yl)butyl]amine chemical properties and
structure]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1327160#2-1h-pyrazol-1-yl-butyl-amine-chemical-
properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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